2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone
Overview
Description
2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone is an organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The presence of dichlorophenoxy and piperidyl groups in its structure suggests potential biological activity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of phenol to produce 2,4-dichlorophenol.
Alkylation: The 2,4-dichlorophenol is then reacted with an appropriate alkylating agent to introduce the propanone group.
Piperidyl Substitution: Finally, the intermediate is reacted with 2-methylpiperidine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and catalyst use to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidyl ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone would depend on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The dichlorophenoxy group could be involved in binding to specific molecular targets, while the piperidyl group might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: Known for its use as a herbicide.
2-(2,4-Dichlorophenoxy)ethanol: Used in organic synthesis.
1-(2,4-Dichlorophenoxy)-2-propanone: Another phenoxy compound with different substituents.
Uniqueness
2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone is unique due to the presence of both the dichlorophenoxy and piperidyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(2-methylpiperidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2/c1-10-5-3-4-8-18(10)15(19)11(2)20-14-7-6-12(16)9-13(14)17/h6-7,9-11H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLJIJRQNDNTDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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